2-oxo-2-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
2-oxo-2-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides . This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific applications.
Preparation Methods
The synthesis of 2-oxo-2-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-oxo-2-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-oxo-2-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has a wide range of scientific research applications:
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules and metal ions.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its ability to bind to metal ions and form stable complexes. This binding process is facilitated by the presence of the 1,3-dioxoisoindoline moiety, which has a high affinity for metal ions such as copper, zinc, and iron . Once bound, the compound can modulate the activity of metalloproteins and metalloenzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-oxo-2-phenylethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate include other phthalimides and imide derivatives of phthalic anhydrides. Some examples are:
- 2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
- 2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- 2-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione These compounds share similar structural features but may differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15NO5 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
phenacyl 3-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C23H15NO5/c25-20(15-7-2-1-3-8-15)14-29-23(28)16-9-6-10-17(13-16)24-21(26)18-11-4-5-12-19(18)22(24)27/h1-13H,14H2 |
InChI Key |
QAAFNGMDLBSGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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